

Application Notes: Enzymatic Assay for L-Psicose (D-Allulose) Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Psicose

Cat. No.: B122136

[Get Quote](#)

Introduction

L-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose.^[1] It has gained significant attention in the food and pharmaceutical industries due to its low-caloric content and potential health benefits, such as anti-hyperglycemic and obesity-preventing effects.^{[2][3]} Accurate and efficient detection of **L-Psicose** is crucial for research, quality control in food production, and drug development. Enzymatic assays offer high specificity and sensitivity for the quantification of **L-Psicose**. This document provides detailed protocols and data for the enzymatic detection of **L-Psicose**.

The primary enzymatic methods for **L-Psicose** detection are based on the activity of specific epimerases and isomerases. The most common approach involves the conversion of **L-Psicose**'s epimer, D-fructose, to D-allulose by D-allulose 3-epimerase (DAEase) or D-tagatose 3-epimerase (DTEase).^{[4][5]} The amount of **L-Psicose** can then be determined by measuring the change in substrate or product concentration, often through a coupled enzymatic reaction that results in a spectrophotometrically measurable signal, such as the change in NADH absorbance.

Principle of the Assay

The enzymatic detection of **L-Psicose** can be based on several principles. A prevalent method is a coupled-enzyme spectrophotometric assay. This method often involves two key enzymatic reactions:

- Isomerization/Epimerization: An enzyme specifically acts on **L-Psicose** or its related isomers. For instance, D-tagatose 3-epimerase (DTEase) can catalyze the conversion of D-fructose to D-allulose (**L-Psicose**).
- Coupled Dehydrogenase Reaction: The product of the first reaction is then used as a substrate for a dehydrogenase, which is coupled to the oxidation or reduction of a cofactor like NAD+/NADH. The change in absorbance of NADH at 340 nm is directly proportional to the concentration of the analyte. A continuous spectrophotometric assay has been developed by coupling DAEase with an NADH-dependent ribitol dehydrogenase for the analysis of D-allulose.

Alternatively, methods based on substrate depletion can be employed, where the decrease in the initial substrate concentration is measured.

Key Enzymes in **L-Psicose** Detection

Several enzymes are pivotal for the development of **L-Psicose** assays:

- D-Allulose 3-Epimerase (DAEase): This enzyme is key in catalyzing the conversion of D-fructose into D-allulose. DAEases from various microbial sources have been characterized and utilized for **L-Psicose** production and detection.
- D-Tagatose 3-Epimerase (DTEase): Originally known for its activity on D-tagatose, this enzyme also efficiently catalyzes the epimerization of D-fructose to D-allulose. Engineered variants of DTEase have been developed with improved stability and activity.
- L-Rhamnose Isomerase (L-RI): This enzyme can catalyze the isomerization of D-allulose to D-allose. This reaction can be used as a basis for a detection assay, particularly for high-throughput screening.
- Ribitol Dehydrogenase (RD): This enzyme is often used in coupled assays. For example, a ribitol dehydrogenase from *Klebsiella pneumoniae* can specifically reduce D-allulose, a reaction that can be monitored spectrophotometrically.

Data Presentation

Table 1: Comparison of Enzymes Used in **L-Psicose** (D-Allulose) Assays

Enzyme	Source Organism	Optimal pH	Optimal Temperature (°C)	Substrate(s)	Product(s)	Cofactor Requirement	Reference(s)
D-Allulose 3-Epimerase (DAEase)	Agrobacterium tumefaciens	8.0	50	D-Fructose	D-Allulose	Mn2+	
D-Tagatose 3-Epimerase (DTEase)	Pseudomonas cichorii	7.5	60	D-Fructose, D-Tagatose	D-Allulose, D-Sorbose	None	
D-Tagatose 3-Epimerase (DTEase)	Rhodobacter sphaeroides	9.0	40	D-Fructose, D-Tagatose	D-Allulose, D-Sorbose	Mn2+	
D-Tagatose 3-Epimerase (DTEase)	Caballeronia fortuita	7.5	65	D-Tagatose, D-Allulose, D-Fructose	D-Sorbose, D-Fructose, D-Allulose	Co2+	
L-Rhamnos 3-Isomerase (L-RI)	Clostridium stercorarium	7.0	75	D-Allulose, L-Rhamnos e	D-Allose, L-Rhamnulose	Mn2+	

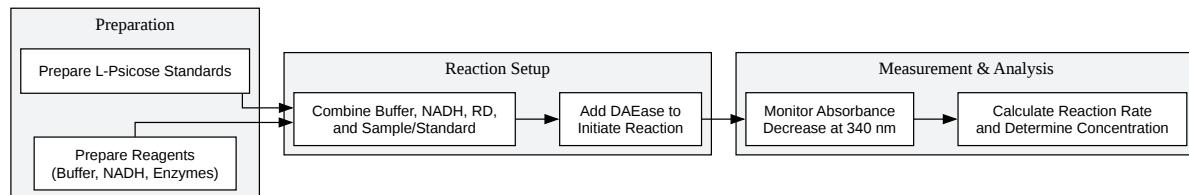
L-		D-	
Rhamnos	Geobacill	Allulose,	D-Allose,
e	us sp.	L-	L-
Isomeras		Rhamnos	Rhamnul
e (L-RI)		e	ose

Experimental Protocols

Protocol 1: Spectrophotometric Detection of L-Psicose using D-Allulose 3-Epimerase and a Coupled Dehydrogenase

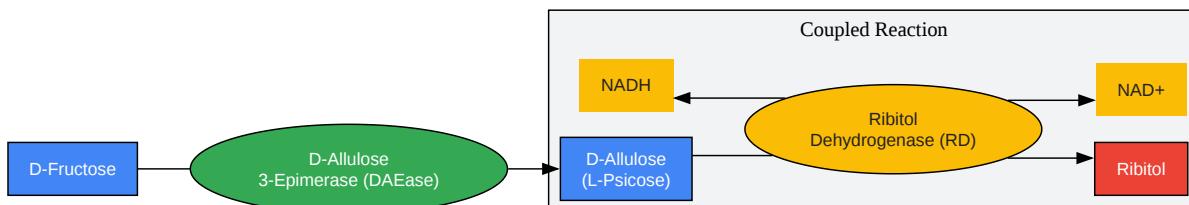
This protocol describes a continuous spectrophotometric assay for the quantification of **L-Psicose** (D-Allulose) by coupling the D-Allulose 3-Epimerase (DAEase) reaction with an NADH-dependent ribitol dehydrogenase (RD).

Materials:


- Purified D-Allulose 3-Epimerase (DAEase)
- Purified Ribitol Dehydrogenase (RD)
- **L-Psicose** (D-Allulose) standard solutions
- NADH
- Tris-HCl buffer (50 mM, pH 7.5)
- Spectrophotometer capable of reading absorbance at 340 nm
- 96-well microplate (for high-throughput screening) or cuvettes

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of NADH (e.g., 10 mM) in Tris-HCl buffer.


- Prepare a series of **L-Psicose** standard solutions of known concentrations (e.g., 0 to 10 mM) in Tris-HCl buffer.
- Prepare working solutions of DAEase and RD in Tris-HCl buffer. The optimal concentration of each enzyme should be determined empirically.
- Set up the Reaction Mixture:
 - In a microplate well or a cuvette, add the following in order:
 - Tris-HCl buffer (to bring the final volume to 200 μ L or 1 mL)
 - NADH solution (to a final concentration of 0.2 mM)
 - Ribitol Dehydrogenase (RD)
 - Sample or **L-Psicose** standard solution
- Initiate the Reaction:
 - Start the reaction by adding DAEase to the mixture.
- Measure Absorbance:
 - Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes). The decrease in absorbance is due to the oxidation of NADH to NAD⁺.
- Data Analysis:
 - Calculate the initial rate of the reaction ($\Delta A_{340}/\text{min}$).
 - Create a standard curve by plotting the reaction rates of the **L-Psicose** standards against their concentrations.
 - Determine the concentration of **L-Psicose** in the unknown samples by interpolating their reaction rates from the standard curve.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric detection of **L-Psicose**.

[Click to download full resolution via product page](#)

Caption: Enzymatic reaction pathway for **L-Psicose** detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16354-64-6: L-psicose | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- To cite this document: BenchChem. [Application Notes: Enzymatic Assay for L-Psicose (D-Allulose) Detection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122136#enzymatic-assay-development-for-l-psicose-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com